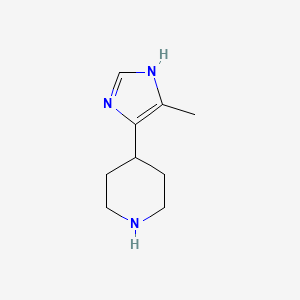
4-(4-Methyl-1H-imidazol-5-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Methyl-1H-imidazol-4-yl)piperidine is a compound that features a piperidine ring substituted with a 5-methyl-1H-imidazol-4-yl group. This compound belongs to the class of imidazole-containing compounds, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-1H-imidazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methylimidazole with piperidine under specific conditions to form the desired product. The reaction may require the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 4-(5-Methyl-1H-imidazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed on the imidazole ring or the piperidine ring to modify the compound’s properties.
Substitution: The compound can undergo substitution reactions where functional groups on the imidazole or piperidine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce new functional groups onto the imidazole or piperidine rings.
Aplicaciones Científicas De Investigación
Opioid Receptor Modulation
One of the notable applications of 4-(4-Methyl-1H-imidazol-5-yl)piperidine derivatives is their interaction with opioid receptors. Research has shown that certain derivatives exhibit significant affinity for delta-, mu-, and kappa-opioid receptors. For instance, compounds in this class have been demonstrated to function as selective delta-opioid agonists, with some showing K(i) values as low as 18 nM, indicating potent receptor binding . This property suggests potential therapeutic applications in pain management and opioid addiction treatment.
Antihypertensive Agents
The compound has also been explored as a scaffold for developing antihypertensive agents. Its structural analogs have been synthesized and tested for their ability to inhibit fatty acid synthase, an enzyme implicated in hypertension and metabolic disorders. These studies indicate that modifications to the imidazole ring can enhance efficacy against specific targets such as angiotensin II receptors .
Neurological Research
In neurological studies, derivatives of this compound have been investigated for their potential neuroprotective effects. The modulation of neurotransmitter systems through these compounds may offer new avenues for treating neurodegenerative diseases .
Table 1: Summary of Research Findings on this compound Derivatives
Future Directions in Research
The ongoing exploration of this compound derivatives suggests several promising avenues:
- Structural Optimization : Further modification of the imidazole and piperidine rings could yield compounds with improved pharmacokinetic properties.
- Expanded Therapeutic Applications : Investigating the effects on other receptor systems may uncover additional therapeutic uses, particularly in oncology and metabolic disorders.
Mecanismo De Acción
The mechanism of action of 4-(4-Methyl-1H-imidazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
4-(4,5-Diphenyl-1H-imidazol-2-yl)piperidine: Another imidazole-containing piperidine with different substituents on the imidazole ring.
4-(1H-Imidazol-2-yl)piperidine: A similar compound with an unsubstituted imidazole ring.
4-(5-Methyl-1H-imidazol-2-yl)piperidine: A compound with a methyl group at a different position on the imidazole ring.
Uniqueness: 4-(5-Methyl-1H-imidazol-4-yl)piperidine is unique due to the specific position of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This positional difference can result in distinct interactions with molecular targets and varied applications in research and industry.
Propiedades
Fórmula molecular |
C9H15N3 |
|---|---|
Peso molecular |
165.24 g/mol |
Nombre IUPAC |
4-(5-methyl-1H-imidazol-4-yl)piperidine |
InChI |
InChI=1S/C9H15N3/c1-7-9(12-6-11-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3,(H,11,12) |
Clave InChI |
OAAFGNFILDPKMU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN1)C2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















